

Application of Plutonium as a Tracer in Environmental Studies: Application Notes and Protocols

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Compound of Interest

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Introduction

Plutonium (Pu), a synthetic radionuclide, has been introduced into the environment primarily through atmospheric nuclear weapons testing in the mid-20th century. While its presence is a legacy of nuclear activities, specific isotopes of plutonium, particularly the ratio of plutonium-240 to plutonium-239 ($^{240}\text{Pu}/^{239}\text{Pu}$), serve as a powerful and unique "fingerprint" for tracing environmental processes. This is because different sources of plutonium (e.g., global fallout, specific nuclear accidents like Chernobyl, or discharges from reprocessing plants like Sellafield) have characteristic and distinguishable isotopic signatures.

The long half-lives of plutonium isotopes, such as ^{239}Pu (24,110 years) and ^{240}Pu (6,563 years), ensure their persistence in the environment, making them ideal long-term tracers. Furthermore, plutonium strongly adsorbs to soil and sediment particles, minimizing its migration through dissolution and ensuring that its movement is primarily associated with the physical transport of these particles.

These characteristics make plutonium an invaluable tool in various environmental studies, including:

- **Soil Erosion and Sedimentation:** Quantifying rates of soil loss and deposition.

- Oceanography: Tracing ocean currents and sediment transport pathways.
- Atmospheric Science: Investigating the long-range transport of atmospheric particles.
- Source Apportionment: Identifying the origins of radioactive contamination.

This document provides detailed application notes, experimental protocols, and data presentation for the use of plutonium as an environmental tracer.

Data Presentation

Isotopic Ratios of Plutonium from Various Sources

The key to using plutonium as a tracer is the distinct $^{240}\text{Pu}/^{239}\text{Pu}$ atomic ratio associated with different sources. This allows researchers to differentiate between global fallout and localized contamination events.

Source	Characteristic $^{240}\text{Pu}/^{239}\text{Pu}$ Atomic Ratio
Global Fallout (Stratospheric)	~0.18
Chernobyl Accident	~0.35 - 0.40
Sellafield Reprocessing Plant (aquatic discharges)	~0.03 - 0.15
Cap de la Hague Reprocessing Plant (aquatic discharges)	~0.30 - 0.38
Nevada Test Site (tropospheric fallout)	~0.03 - 0.06
Pacific Proving Grounds (tropospheric fallout)	~0.25 - 0.35

Application in Soil Erosion Studies: A Case Study

Plutonium inventories in soil profiles can be used to estimate soil erosion or deposition rates. A reference site, with minimal soil disturbance, is used to establish the baseline plutonium inventory from atmospheric fallout. Soils with lower inventories are considered to have undergone erosion, while those with higher inventories are sites of deposition.

Site Description	²³⁹⁺²⁴⁰ Pu Inventory (Bq m ⁻²)	Estimated Soil Redistribution Rate (t ha ⁻¹ yr ⁻¹)
Undisturbed Reference Site	40.5 ± 3.5	N/A
Eroded Agricultural Field	16.8 ± 10.2	-22.2 ± 7.2
Deposition Area (Bottom of Slope)	65.2 ± 8.1	+15.8 ± 4.5

Data synthesized from a study on validating plutonium as a soil redistribution tracer.[\[1\]](#)

Application in Marine Sediment Studies

The concentration and isotopic composition of plutonium in marine sediment cores provide insights into ocean circulation patterns and the transport of materials from the continents to the deep sea.

Sediment Core Location	Depth in Core (cm)	²³⁹⁺²⁴⁰ Pu Concentration (mBq/g)	²⁴⁰ Pu/ ²³⁹ Pu Atomic Ratio
Western North Pacific	0-2	0.58 ± 0.03	0.245 ± 0.012
10-12	0.12 ± 0.01	0.182 ± 0.009	
South China Sea	0-2	0.960 ± 0.032	0.28 ± 0.02
15-17	0.048 ± 0.008	0.19 ± 0.03	

Data represents typical values and can vary based on specific location and sedimentation rates.

Experimental Protocols

Protocol 1: Determination of Plutonium Isotopes in Soil and Sediment Samples

This protocol outlines the steps for the extraction, purification, and measurement of plutonium isotopes from soil and sediment samples using extraction chromatography and inductively coupled plasma mass spectrometry (ICP-MS).

1. Sample Preparation and Digestion:

- **Drying and Homogenization:** Dry the soil or sediment sample at 60°C to a constant weight. Sieve the sample through a 2-mm mesh to remove large debris and homogenize the sample.
- **Ashing:** Weigh approximately 10-20 g of the dried sample into a porcelain crucible and ash at 550°C in a muffle furnace for at least 12 hours to remove organic matter.
- **Spiking:** After cooling, add a known amount of a certified ^{242}Pu or ^{244}Pu tracer solution to the ashed sample for yield determination.
- **Acid Leaching/Digestion:**
 - Add 100 mL of 8 M nitric acid (HNO_3) to the sample in a beaker.
 - Heat the sample on a hot plate at 200°C for at least 4 hours, ensuring it does not boil to dryness.
 - For refractory plutonium, a more aggressive digestion using a mixture of nitric acid and hydrofluoric acid (HF) in a closed microwave digestion system may be necessary.

2. Chemical Separation and Purification using Eichrom UTEVA® Resin:

- **Valence Adjustment:** Filter the digested sample solution. Add sodium nitrite (NaNO_2) to the filtrate to adjust the oxidation state of plutonium to Pu(IV).
- **Column Preparation:** Prepare a column with Eichrom UTEVA® resin (100-150 μm particle size). Pre-condition the column by passing 3 M HNO_3 through it.
- **Loading:** Load the sample solution onto the UTEVA column. Plutonium (IV) will be retained by the resin.
- **Washing:**

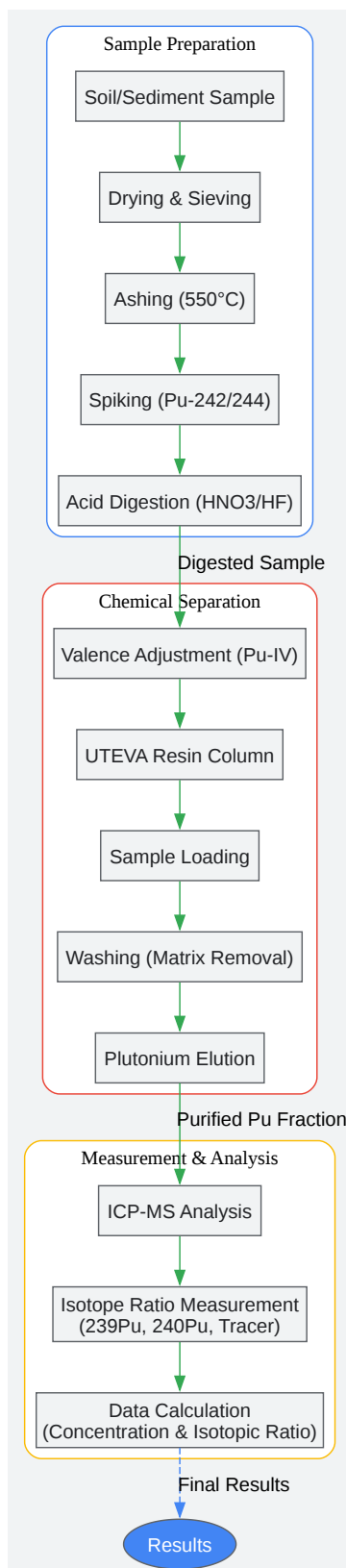
- Wash the column with 3 M HNO_3 to remove matrix elements and uranium.
- Wash the column with 9 M hydrochloric acid (HCl) to remove thorium.
- Elution: Elute the purified plutonium from the column using a solution of 0.02 M hydrofluoric acid (HF) in 0.2 M HNO_3 .

3. Measurement by Inductively Coupled Plasma Mass Spectrometry (ICP-MS):

- Sample Introduction: Introduce the eluted plutonium fraction into the ICP-MS. A high-efficiency nebulizer is recommended for maximum sensitivity.
- Instrument Parameters (Typical):
 - RF Power: 1400-1600 W
 - Plasma Gas Flow: 15-18 L/min
 - Carrier Gas Flow: ~1 L/min
 - Detector Mode: Pulse counting
- Isotope Measurement: Measure the ion signals for ^{239}Pu , ^{240}Pu , and the tracer isotope (^{242}Pu or ^{244}Pu).
- Data Analysis:
 - Calculate the concentration of ^{239}Pu and ^{240}Pu in the original sample based on the measured isotope ratios and the known amount of the added tracer.
 - Determine the $^{240}\text{Pu}/^{239}\text{Pu}$ atomic ratio.

Mandatory Visualizations

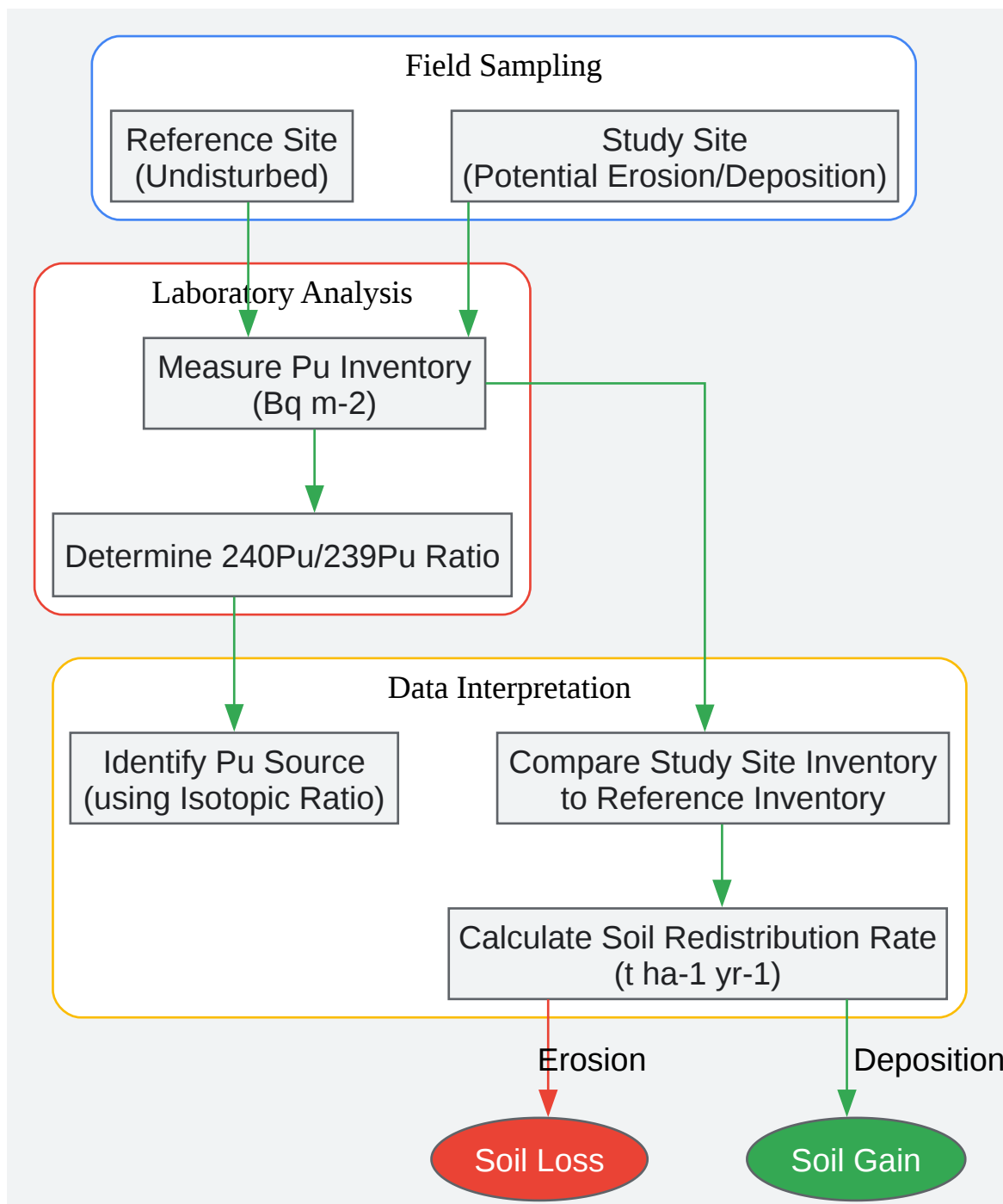
Experimental Workflow for Plutonium Analysis



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Caption: Workflow for the analysis of plutonium isotopes in environmental samples.

Application of Plutonium Tracers in Soil Erosion Studies



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
Caption: Logical workflow for using plutonium tracers to assess soil erosion.

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References

- 1. SOIL - Validating plutonium-239+240 as a novel soil redistribution tracer  a comparison to measured sediment yield [soil.copernicus.org]
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